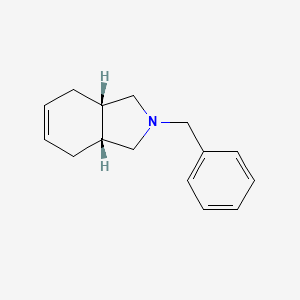
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is an organic compound that features a benzofuran core substituted with a methyl ester and a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate typically involves the borylation of a benzofuran derivative. One common method is the reaction of 7-bromo-2-methylbenzofuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Aryl or Vinyl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Carboxylic Acids: From hydrolysis reactions.
Applications De Recherche Scientifique
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its boronate group, which can facilitate various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronate group acts as a nucleophile, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronate ester used in Suzuki-Miyaura coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronate ester with a different aromatic core.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronate ester with a pyrazole core.
Uniqueness
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity and selectivity.
Propriétés
Formule moléculaire |
C16H19BO5 |
|---|---|
Poids moléculaire |
302.1 g/mol |
Nom IUPAC |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(18)19-5)20-13(10)11/h6-9H,1-5H3 |
Clé InChI |
VHHXFMZMCUUUMD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(O3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

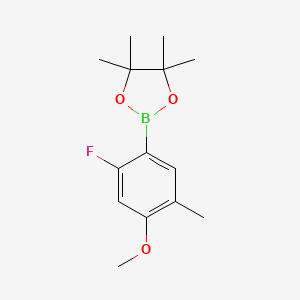
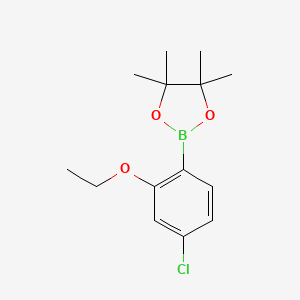
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)

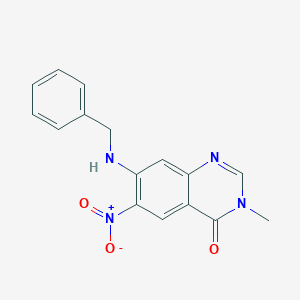


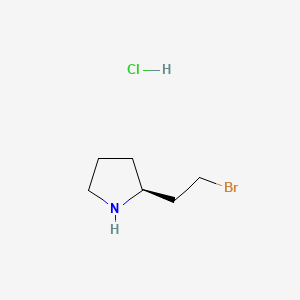
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
